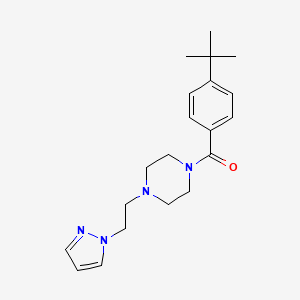

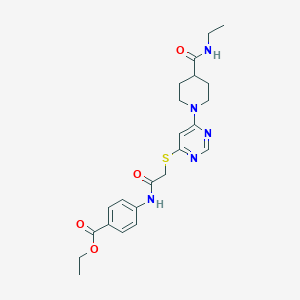

![molecular formula C18H13N3OS2 B2912880 1-(4-(Benzo[d]thiazol-2-yl)phenyl)-3-(thiophen-2-yl)urea CAS No. 1207005-72-8](/img/structure/B2912880.png)

1-(4-(Benzo[d]thiazol-2-yl)phenyl)-3-(thiophen-2-yl)urea

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

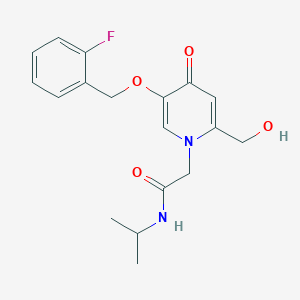

The compound “1-(4-(Benzo[d]thiazol-2-yl)phenyl)-3-(thiophen-2-yl)urea” is a complex organic molecule that contains a urea group (-NH-CO-NH-) linking a phenyl ring substituted with a benzo[d]thiazol-2-yl group and a thiophen-2-yl group. Benzo[d]thiazol-2-yl is a heterocyclic compound, which is often used in the synthesis of dyes, pharmaceuticals, and therapeutic agents . Thiophen-2-yl is another heterocyclic compound, which is a common motif in biologically active compounds and materials science .

Chemical Reactions Analysis

The reactivity of this compound would likely be influenced by the electron-rich aromatic systems and the presence of the urea functionality. It could potentially undergo reactions typical for aromatic compounds, such as electrophilic aromatic substitution, as well as reactions of the urea group .Applications De Recherche Scientifique

Heterocyclic Compound Synthesis

Phenyl(trichloromethyl)carbinol reacts with bifunctional reagents containing sulfur, such as thioureas, to form various heterocyclic compounds like thiazolidinones, thiadiazinones, and benzothiazinones. This process is particularly effective with nucleophiles that are stable to base and contain a sulfur nucleophilic center, which is essential for the initial step of the reaction. Monosubstituted ureas, like 1-(4-(Benzo[d]thiazol-2-yl)phenyl)-3-(thiophen-2-yl)urea, react to give exclusively 2-substituted iminothiazolidinones, highlighting their role in synthesizing novel heterocyclic structures (Reeve & Coley, 1979).

Biochemical Evaluation

A study on a series of ureas and thioureas, structurally related to 1-(4-(Benzo[d]thiazol-2-yl)phenyl)-3-(thiophen-2-yl)urea, demonstrated significant antiacetylcholinesterase activity. These compounds were synthesized to optimize the spacer length linking two pharmacophoric moieties and to test compounds with greater conformational flexibility. The results suggest potential applications in biochemical fields, such as developing inhibitors for specific enzymes (Vidaluc et al., 1995).

Synthesis and Antimicrobial Activities

The synthesis and biological evaluation of novel ureas, including structures similar to 1-(4-(Benzo[d]thiazol-2-yl)phenyl)-3-(thiophen-2-yl)urea, have shown that these compounds possess antimicrobial and anti-inflammatory activities. This suggests their potential use in developing new antimicrobial and anti-inflammatory agents, highlighting their significance in medicinal chemistry (Naveena et al., 2012).

Cytokinin-like Activity in Plant Biology

Urea derivatives, akin to 1-(4-(Benzo[d]thiazol-2-yl)phenyl)-3-(thiophen-2-yl)urea, have shown to act as positive regulators of cell division and differentiation in plants. Compounds like forchlorofenuron (CPPU) and thidiazuron (TDZ) exhibit cytokinin-like activity, often exceeding that of adenine compounds, and are used extensively in in vitro plant morphogenesis studies. This demonstrates the utility of such urea derivatives in plant biology, particularly in regulating plant growth and development (Ricci & Bertoletti, 2009).

Orientations Futures

Propriétés

IUPAC Name |

1-[4-(1,3-benzothiazol-2-yl)phenyl]-3-thiophen-2-ylurea |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H13N3OS2/c22-18(21-16-6-3-11-23-16)19-13-9-7-12(8-10-13)17-20-14-4-1-2-5-15(14)24-17/h1-11H,(H2,19,21,22) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MVKOCFSTYJCNKN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)N=C(S2)C3=CC=C(C=C3)NC(=O)NC4=CC=CS4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H13N3OS2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

351.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

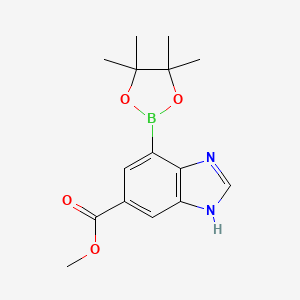

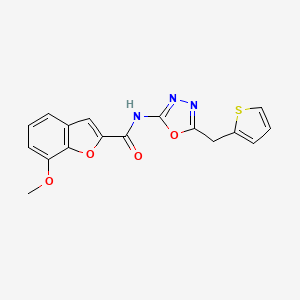

![N-benzyl-2-(ethylsulfonyl)-N-(5-methoxybenzo[d]thiazol-2-yl)benzamide](/img/structure/B2912797.png)

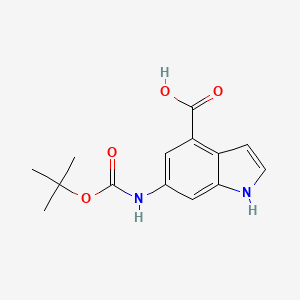

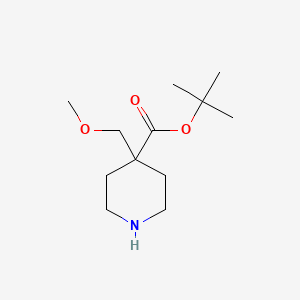

![N-(2-(6-(furan-2-yl)-1H-imidazo[1,2-b]pyrazol-1-yl)ethyl)-5-methylisoxazole-3-carboxamide](/img/structure/B2912798.png)

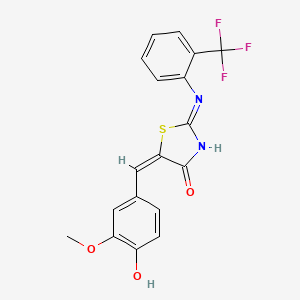

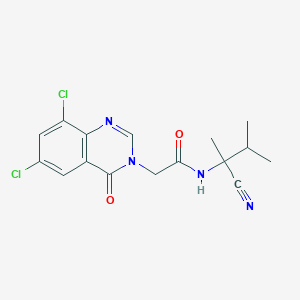

![1-Benzyl-3-methyl-3-[(1-propan-2-yltetrazol-5-yl)sulfanylmethyl]azetidin-2-one](/img/structure/B2912801.png)

![8-Methoxy-2,3,3A,4,5,9B-hexahydro-1H-1,4-methanocyclopenta[C]quinoline hydrochloride](/img/structure/B2912814.png)